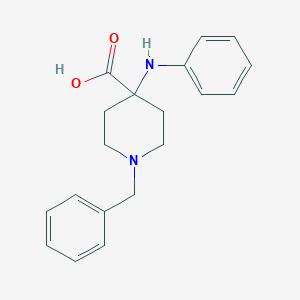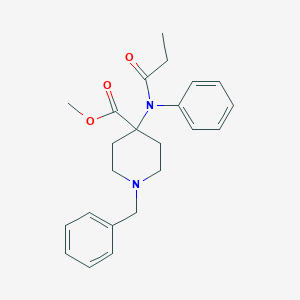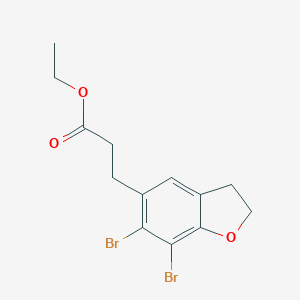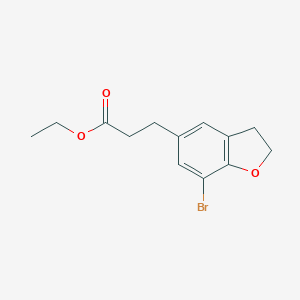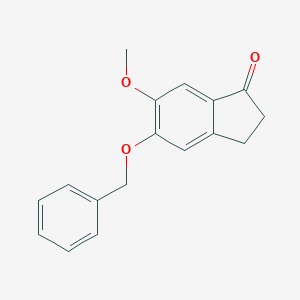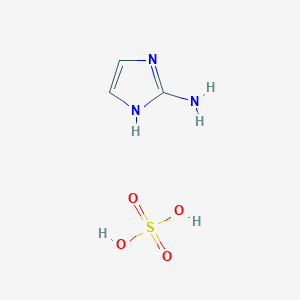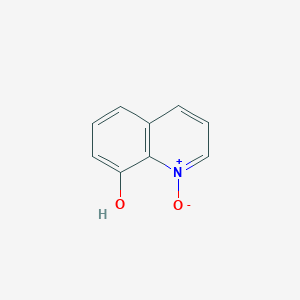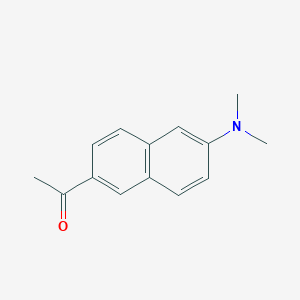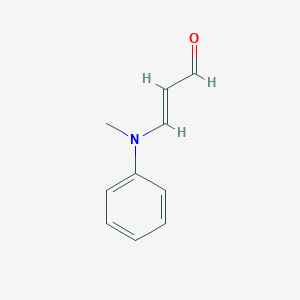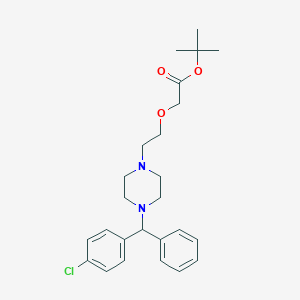
tert-Butyl Cetirizine
説明
Synthesis Analysis
The synthesis of tert-butyl cetirizine or its related compounds often involves complex reactions, such as the use of N-tert-butanesulfinyl imines, which are versatile intermediates for the asymmetric synthesis of amines. These intermediates are prepared by condensing enantiomerically pure tert-butanesulfinamide with a wide range of aldehydes and ketones. This method provides a pathway to synthesize a wide range of highly enantioenriched amines, indicating the potential for synthesizing tert-butyl cetirizine or related compounds through similar asymmetric synthesis techniques (Ellman, Owens, & Tang, 2002).
Molecular Structure Analysis
For cetirizine itself, complex formation with bivalent transition metal(II) ions has been studied, providing insight into the molecular structure and how cetirizine interacts with other molecules. These studies involve synthesizing mononuclear cobalt(II), nickel(II), and copper(II) complexes of cetirizine and elucidating their structures through various physical techniques. Such analyses are crucial for understanding the molecular behavior of cetirizine, which may be extrapolated to tert-butyl cetirizine derivatives (Rayan et al., 2015).
Chemical Reactions and Properties
The tert-butyl group in chemical compounds often impacts their reactivity and properties. For instance, tert-butyl nitrite has been utilized as both an oxidant and a N1 synthon in multicomponent reactions, illustrating the functional versatility of tert-butyl derivatives in chemical synthesis (Sau et al., 2018). Such reactivity is fundamental in understanding the chemical behavior of tert-butyl cetirizine.
Physical Properties Analysis
The incorporation of tert-butyl groups into molecules like cetirizine can significantly affect their physical properties. For example, modifications with tert-butyl groups in medicinal chemistry are known to influence the lipophilicity and metabolic stability of bioactive compounds. Evaluations of these properties are essential for understanding how tert-butyl modifications might affect cetirizine derivatives (Westphal et al., 2015).
Chemical Properties Analysis
The chemical properties of tert-butyl cetirizine derivatives can be inferred from studies on related compounds. For instance, the synthesis and characterization of tert-butyl-containing compounds provide insights into their stability, reactivity, and potential for forming specific structures or complexes. Such studies contribute to a broader understanding of the chemical properties of tert-butyl cetirizine derivatives (Sanjeevarayappa et al., 2015).
科学的研究の応用
Zwitterionic Properties and Pharmacokinetics
Cetirizine is recognized for its distinctive zwitterionic nature, contributing to its physicochemical, pharmacological, and pharmacokinetic advantages. Its structure allows for unique interactions within the body, exhibiting high lipophilicity at physiological pH and showing a slower dissociation rate from the H1 receptor compared to its precursor, hydroxyzine. This property results in cetirizine's marked efficacy as an antihistamine, with minimal central nervous system penetration and a pharmacokinetic profile that is significantly different from hydroxyzine. The zwitterionic form of cetirizine, particularly levocetirizine, demonstrates high intestinal absorption and low interaction with liver enzymes, primarily being excreted unchanged in the urine (Chen, 2008).
Taste Masking in Pharmaceutical Formulation
In the development of pharmaceutical formulations, the extremely bitter taste of cetirizine poses a challenge for patient compliance. Research has focused on creating microparticles using the spray drying method with cetirizine and Eudragit E PO as a barrier coating to effectively mask its taste. This approach has shown promising results in taste masking, as confirmed by electronic tongue evaluation and in vivo models, suggesting potential applications in orodispersible dosage forms for improved patient acceptability (Amelian et al., 2017).
Synthesis of Enantioenriched Amines
Cetirizine's chemical structure has inspired methodologies for synthesizing enantioenriched amines. Utilizing N-tert-butanesulfinyl imines as intermediates, this approach enables the synthesis of a wide range of amines with high enantiopurity. This method provides a robust framework for the development of pharmaceutical compounds, demonstrating the versatility of cetirizine-related structures in medicinal chemistry (Ellman et al., 2002).
Metal Complex Formation for Enhanced Activity
The complexation of cetirizine with bivalent transition metal ions, in the presence of amino acids like alanine, has been explored to understand its physicochemical and biological properties. These complexes have shown to possess distinct characteristics and demonstrate enhanced antimicrobial activities, offering a novel perspective on cetirizine's potential applications beyond its antihistaminic use (Rayan et al., 2015).
Environmental Remediation
The persistence of cetirizine in aquatic environments has raised concerns regarding its impact on water quality. Ultrasonic treatment has emerged as an effective method for degrading cetirizine in water, demonstrating the potential for ultrasound-induced remediation to mitigate the environmental presence of this compound and its derivatives. This approach highlights the broader implications of cetirizine's environmental behavior and the necessity for effective degradation strategies (Cui et al., 2020).
将来の方向性
特性
IUPAC Name |
tert-butyl 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33ClN2O3/c1-25(2,3)31-23(29)19-30-18-17-27-13-15-28(16-14-27)24(20-7-5-4-6-8-20)21-9-11-22(26)12-10-21/h4-12,24H,13-19H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRBIKYGPQWQMAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60432727 | |
| Record name | tert-Butyl Cetirizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60432727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl Cetirizine | |
CAS RN |
335017-46-4 | |
| Record name | 1,1-Dimethylethyl 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=335017-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl Cetirizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60432727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Chloromethyloxy-carbonyloxy-6-(5-chloropyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-one](/img/structure/B23271.png)

